Ro 41-0960 (CAS 125628-97-9) is a potent, selective, and centrally active catechol-O-methyltransferase (COMT) inhibitor characterized by its unique 2-fluorophenyl moiety. As a critical pharmacological tool, it modulates catecholamine and catechol estrogen metabolism with sub-nanomolar affinity [1]. Its ability to cross the blood-brain barrier distinguishes it from strictly peripheral inhibitors, making it a preferred reference standard and precursor in neuropharmacology, radiotracer synthesis, and estrogen-dependent oncology models [2]. For industrial and scientific procurement, Ro 41-0960 offers a highly stable crystalline profile that ensures reproducible enzymatic suppression in complex biochemical assays.
Substituting Ro 41-0960 with peripheral COMT inhibitors like entacapone or structurally related central inhibitors like tolcapone fundamentally alters experimental outcomes and synthesis workflows. Entacapone fails to cross the blood-brain barrier, rendering it ineffective for central dopaminergic modulation or central biomarker readouts [1]. While tolcapone crosses the blood-brain barrier, Ro 41-0960 demonstrates superior in vitro potency and possesses a unique fluorine substitution that allows for direct 18F-radiolabeling [2]. Using alternative COMT inhibitors compromises central homovanillic acid (HVA) reduction and eliminates the ability to perform direct positron emission tomography (PET) imaging of COMT distribution.
In standardized FlashPlate methyltransferase assays using human COMT and S-adenosyl-L-methionine (SAM), Ro 41-0960 demonstrates an IC50 of 0.6 nM, outperforming the structurally related central inhibitor tolcapone (IC50 = 1.5 nM) [1].
| Evidence Dimension | In vitro COMT inhibition (IC50) |
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | Tolcapone (1.5 nM) |
| Quantified Difference | 2.5-fold higher inhibitory potency |
| Conditions | FlashPlate methyltransferase assay with human COMT |
Allows researchers to achieve maximal enzymatic suppression at lower molar concentrations, reducing off-target effects and improving reproducibility in biochemical screening.
Unlike entacapone, which is restricted to peripheral circulation, Ro 41-0960 actively crosses the blood-brain barrier. In vivo models demonstrate that Ro 41-0960 significantly reduces striatal homovanillic acid (HVA) levels—a direct index of central COMT inhibition—whereas peripheral inhibitors fail to alter this critical central biomarker [1].
| Evidence Dimension | Striatal HVA reduction (Central COMT index) |
| Target Compound Data | Significant reduction in central HVA |
| Comparator Or Baseline | Entacapone / Nitecapone (No significant central HVA reduction) |
| Quantified Difference | Exclusive central biomarker modulation |
| Conditions | In vivo striatal amine level quantification in reserpinized models |
Essential for neuropharmacological procurement where the experimental design requires direct, quantifiable modulation of central dopaminergic pathways.
The 2-fluorophenyl structure of Ro 41-0960 provides a unique synthetic advantage over non-fluorinated analogs like tolcapone and entacapone. It serves as a direct precursor for[18F]Ro 41-0960, enabling positron emission tomography (PET) mapping of COMT biodistribution in peripheral organs such as the kidneys [1].
| Evidence Dimension | Radiotracer precursor suitability |
| Target Compound Data | Supports direct 18F-radiolabeling |
| Comparator Or Baseline | Tolcapone / Entacapone (Lack direct 18F-labeling sites without structural modification) |
| Quantified Difference | Enables direct PET radiotracer synthesis |
| Conditions | In vivo PET imaging of COMT-rich peripheral organs |
Provides a dual-purpose utility for procurement, acting as both a potent pharmacological inhibitor and a direct precursor for radiodiagnostic imaging workflows.
In the Eker rat model of uterine leiomyomas, Ro 41-0960 acts on catechol estrogen metabolism to shrink fibroid lesions. Quantitative immunohistochemistry shows that Ro 41-0960 treatment reduces cyclin D1-positive cells to 18% compared to 60% in vehicle controls at 4 weeks, alongside significant reductions in TGF-beta3 mRNA [1].
| Evidence Dimension | Cyclin D1-positive cells in uterine fibroid models |
| Target Compound Data | 18% positive cells |
| Comparator Or Baseline | Vehicle control (60% positive cells) |
| Quantified Difference | 70% reduction in proliferation marker expression |
| Conditions | Eker rat uterine leiomyoma model (150 mg/kg/12h for 4 weeks) |
Validates the compound's procurement for non-neurological oncological research targeting catechol estrogen-induced proliferation and extracellular matrix formation.
Ideal for in vivo studies requiring blood-brain barrier penetration to modulate central dopamine and HVA levels, where strictly peripheral inhibitors like entacapone are ineffective [1].
Procured as a standard or precursor for the synthesis of [18F]Ro 41-0960 to map COMT distribution and activity in high-expression organs via Positron Emission Tomography, leveraging its unique fluorinated structure [2].
Selected as a high-potency reference standard in in vitro COMT methyltransferase assays due to its sub-nanomolar IC50, outperforming tolcapone in baseline enzymatic suppression and ensuring reproducible assay calibration [3].
Utilized in models of uterine fibroids and breast tissue to inhibit the inactivation of catechol estrogens, allowing researchers to study estrogen-induced DNA damage, extracellular matrix formation, and tumor proliferation mechanisms [4].